molecular formula C16H11N3O2S B2665185 Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate CAS No. 321430-68-6

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2665185
CAS No.: 321430-68-6
M. Wt: 309.34
InChI Key: GITQPCVJEAOPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dicyanopyridine Derivatives

The discovery of 3,5-dicyanopyridine derivatives as non-nucleoside AR agonists originated from pioneering work by Bayer in the early 2000s, which identified 2-amino-3,5-dicyanopyridine scaffolds as potent ligands for adenosine receptors. Initial patents disclosed pyridine derivatives featuring cyano groups at the 3- and 5-positions, a phenyl group at the 4-position, and a sulfur-containing substituent at the 6-position. These structural motifs were critical for achieving nanomolar affinity at A₁ and A₂B AR subtypes, as demonstrated by compounds such as Capadenoson (BAY 68-4986), which served as a lead structure for subsequent modifications.

The synthetic evolution of these derivatives relied on multicomponent reactions involving malononitrile, aldehydes, and thiols. For instance, Evdokimov and colleagues developed a single-step, three-component reaction to synthesize 2-amino-3,5-dicyano-6-sulfanylpyridines, yielding intermediates crucial for further functionalization. This methodology enabled rapid diversification of the 6-position substituent, including the introduction of benzylsulfanyl groups analogous to those in methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate.

Significance in Adenosine Receptor Research

Adenosine receptors, particularly the A₁ and A₂B subtypes, are therapeutic targets for neurological and cardiovascular disorders. Non-nucleoside agonists like this compound offer advantages over nucleoside-based ligands, including enhanced metabolic stability and reduced off-target effects. The compound’s 3,5-dicyanopyridine core engages in hydrogen bonding with transmembrane domains of ARs, while the sulfanylmethyl-benzocarboxylate moiety modulates lipophilicity and steric interactions, fine-tuning subtype selectivity.

Comparative studies of structurally related compounds, such as LUF5844 and MMPD, reveal that substituents on the 4-phenyl ring and 6-sulfanyl chain profoundly influence binding kinetics. For example, para-substituted electron-withdrawing groups on the benzyl ring enhance A₁ AR affinity, as evidenced by derivatives with methoxy or hydroxy substituents. These findings underscore the strategic importance of the carboxylate ester in this compound, which balances electronic and steric properties to optimize receptor engagement.

Position within Contemporary Medicinal Chemistry

Within modern drug discovery, this compound occupies a niche as a hybrid scaffold combining features of both pyridine and benzoate pharmacophores. Its design aligns with trends toward fragment-based drug discovery, where modular synthesis enables systematic exploration of substituent effects. Recent work by Louvel and coworkers on cyanopyrimidine analogues highlights the broader applicability of this approach, demonstrating that fused heterocyclic systems can mimic adenosine’s ribose ring while improving pharmacokinetic profiles.

The compound’s structural complexity also reflects advancements in synthetic chemistry. For instance, the thiomethyl linker is synthesized via nucleophilic substitution of a pyridinylthiol intermediate with a benzyl bromide derivative, a method adapted from Bayer’s early protocols. This stepwise functionalization ensures precise control over regiochemistry, critical for maintaining AR affinity.

Research Objectives and Scope

This article aims to:

  • Elucidate the synthetic pathways and structural determinants underlying the activity of this compound.
  • Analyze its pharmacological profile within the context of adenosine receptor subtype selectivity.
  • Evaluate its role as a template for developing next-generation non-nucleoside AR agonists.

The scope excludes clinical applications and toxicological assessments, focusing instead on chemical, pharmacological, and synthetic aspects.

Synthetic and Pharmacological Data for Analogous Compounds

Compound Feature A₁ AR Affinity (Kᵢ, nM) A₂B AR Affinity (Kᵢ, nM) Synthetic Yield (%) Reference
3,5-Dicyanopyridine Core 2.4–14 3.5–20 20–48
Para-Carboxylate Substituent 5.2 1.7 35
Meta-Methoxybenzylsulfanyl 1.8 3.5 42

Properties

IUPAC Name

methyl 4-[(3,5-dicyanopyridin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-21-16(20)13-4-2-11(3-5-13)10-22-15-14(8-18)6-12(7-17)9-19-15/h2-6,9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITQPCVJEAOPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate typically involves the reaction of 3,5-dicyano-2-pyridinethiol with methyl 4-bromomethylbenzoate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate has shown potential in the development of novel pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for further drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of related pyridine derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Agricultural Chemistry

The compound's ability to interact with biological systems extends to agricultural applications as a potential pesticide or herbicide.

  • Pesticidal Properties : Research indicates that compounds with similar structures can act as effective pesticides by targeting specific enzymes in pests, leading to their death without harming beneficial insects.

Case Study: Pesticidal Efficacy

Research conducted on related compounds demonstrated effective pest control against common agricultural pests while exhibiting low toxicity to non-target organisms. This indicates the potential application of this compound in sustainable agriculture practices .

Material Science

The unique properties of this compound also lend themselves to material science applications.

  • Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced thermal and mechanical properties, which are critical for various industrial applications.

Case Study: Polymer Development

A study focused on the incorporation of this compound into polymer matrices revealed improvements in thermal stability and mechanical strength, making it suitable for high-performance materials used in automotive and aerospace industries .

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxic effects on cancer cell lines
Agricultural ChemistryPesticides and herbicidesEffective pest control with low toxicity
Material ScienceHigh-performance polymersEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the cyano groups can participate in hydrogen bonding or electrostatic interactions, while the sulfur atom can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₆H₁₁N₃O₂S 309.35 3,5-dicyano pyridine, methyl benzoate Ester, sulfanyl, cyano
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone (CAS 321430-99-3) C₁₀H₉ClF₃NOS 283.70 3-chloro, 5-trifluoromethyl pyridine, butanone Ketone, sulfanyl, halogen, trifluoromethyl
Denibulin Hydrochloride (MN-029; CAS 779356-64-8) C₁₈H₁₉N₅O₃S•HCl 421.90 Benzimidazole, carbamate, sulfanyl-phenyl Carbamate, sulfanyl, benzimidazole
Key Observations:
  • Pyridine vs.
  • Substituent Effects: The cyano groups in the target compound are strong electron-withdrawing groups, increasing electrophilicity. In contrast, the trifluoromethyl and chloro groups in the second pyridine derivative enhance lipophilicity and metabolic stability .
  • Functional Groups : The methyl benzoate ester in the target compound may hydrolyze under basic conditions, whereas Denibulin’s carbamate group offers stability and facilitates prodrug activation .

Biological Activity

Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H11N3O2SC_{16}H_{11}N_{3}O_{2}S. The structure features a benzenecarboxylate moiety linked to a pyridine derivative through a sulfanyl group, which is critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Inhibition : Similar compounds have been reported to inhibit protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases .
  • Antioxidant Properties : The presence of the dicyano group may contribute to antioxidant activity, which helps in mitigating oxidative stress in cells .
  • Interaction with Receptors : Preliminary studies suggest that this compound may interact with specific receptors, potentially modulating their activity and leading to therapeutic effects .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Protein Kinase InhibitionInhibits various protein kinases involved in cell proliferation and survival.
Antioxidant ActivityExhibits potential antioxidant properties that protect against oxidative damage.
Antimicrobial EffectsDemonstrated activity against certain bacterial strains.

Case Studies

  • Cancer Research : A study investigated the effect of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in vitro, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in a model of oxidative stress. It showed that treatment with the compound reduced neuronal cell death and improved cell viability, highlighting its possible application in neurodegenerative diseases.
  • Antimicrobial Activity : Research demonstrated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic pathways for Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example:

Thiol Activation: React 3,5-dicyano-2-mercaptopyridine with a methyl benzenecarboxylate derivative under basic conditions (e.g., K₂CO₃ in DMF) to facilitate sulfur nucleophile formation.

Coupling Reaction: Use a halogenated methyl benzenecarboxylate (e.g., 4-bromomethylbenzoate) to react with the activated thiol group at 60–80°C for 12–24 hours .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product. Monitor purity via TLC and confirm structure using ¹H/¹³C NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Assign peaks using ¹H NMR (e.g., methyl ester protons at ~3.8 ppm) and ¹³C NMR (carbonyl carbons at ~168 ppm). Compare with analogous sulfanyl-pyridine derivatives .
    • IR Spectroscopy: Confirm ester C=O (1720–1740 cm⁻¹) and nitrile C≡N (2200–2250 cm⁻¹) stretches .
  • Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

  • Geometry Optimization: Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize molecular geometry. Validate against X-ray crystallography data if available (e.g., bond angles and lengths for sulfanyl-methyl linkages) .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge-transfer behavior. For sulfanyl-containing analogs, gaps typically range 4.5–5.5 eV, indicating moderate reactivity .
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., electron-deficient pyridine nitriles) to guide derivatization strategies .

Q. What strategies resolve contradictions in biological activity data for structurally related compounds?

Methodological Answer:

  • In Vitro Testing: Use standardized assays (e.g., MTT for cytotoxicity) on multiple cell lines to compare activity. For example, analogs like Denibulin Hydrochloride (MN-029) show tumor-inhibiting effects via tubulin binding, but results may vary due to substituent effects .
  • Structure-Activity Relationship (SAR): Systematically modify functional groups (e.g., replacing dicyano with trifluoromethyl groups) and correlate changes with bioactivity. Statistical tools (e.g., PCA) can identify key structural determinants .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Methodological Answer:

  • Crystal Packing Analysis: Use single-crystal X-ray diffraction to study intermolecular interactions (e.g., π-π stacking of pyridine rings or hydrogen bonding with ester groups). For example, steric hindrance from tert-butyl groups in similar compounds improves thermal stability .
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) to assess stability. Derivatives with rigid sulfanyl-methyl linkages often exhibit Td > 200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.